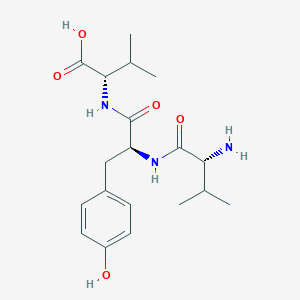![molecular formula C20H35NO5 B14492509 3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid CAS No. 65205-97-2](/img/structure/B14492509.png)
3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid is a carboxylic acid derivative characterized by a long carbon chain with a carboxymethylcarbamoyl group. Carboxylic acids are known for their acidic properties due to the presence of the carboxyl group (-COOH). This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable long-chain alkene.
Functional Group Introduction: The carboxymethylcarbamoyl group is introduced through a series of reactions, including nucleophilic substitution and esterification.
Reaction Conditions: The reactions are carried out under controlled temperatures and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the volume of reactants.
Catalysts: Employing catalysts to increase the reaction rate and yield.
Purification: Using techniques such as distillation and crystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halides or other nucleophiles can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include alcohols, ketones, aldehydes, and substituted carboxylic acids.
Aplicaciones Científicas De Investigación
3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Heptadecanoic Acid: A saturated fatty acid with a similar carbon chain length but lacking the carboxymethylcarbamoyl group.
Oleic Acid: An unsaturated fatty acid with a double bond but different functional groups.
Uniqueness: 3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
65205-97-2 |
|---|---|
Fórmula molecular |
C20H35NO5 |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
3-(carboxymethylcarbamoyl)heptadec-2-enoic acid |
InChI |
InChI=1S/C20H35NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-18(22)23)20(26)21-16-19(24)25/h15H,2-14,16H2,1H3,(H,21,26)(H,22,23)(H,24,25) |
Clave InChI |
KNOAILOWHKMPMQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(=CC(=O)O)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


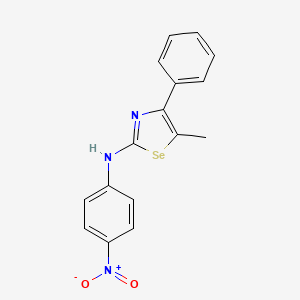
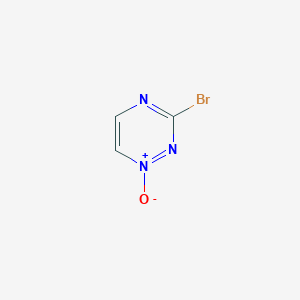
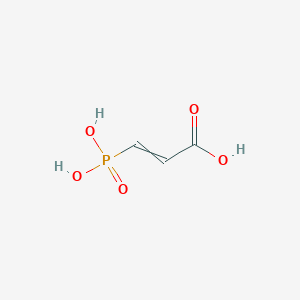
![7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one](/img/structure/B14492452.png)

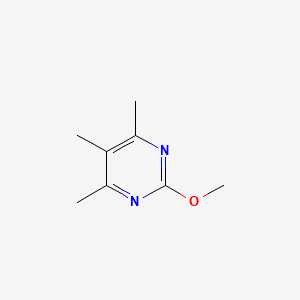
![1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one](/img/structure/B14492472.png)
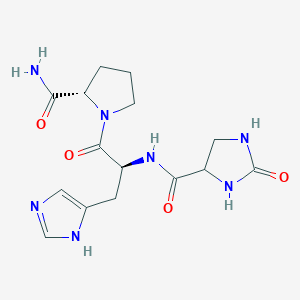
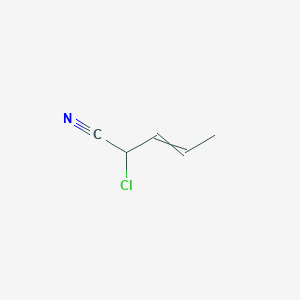
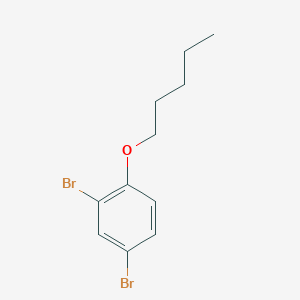
![3-[4-(Hexadecyloxy)phenyl]propanoic acid](/img/structure/B14492487.png)
![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine](/img/structure/B14492493.png)
![6-Butylbicyclo[3.2.1]oct-6-en-8-one](/img/structure/B14492499.png)
